N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide
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Overview
Description
“N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridinone moiety: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Alkylation: The pyridinone intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Thioether formation:
Amidation: Finally, the benzamide moiety is formed through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridinone moiety, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of “N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may relate to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxy-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide: Similar structure but lacks the methyl group on the pyridinone ring.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(ethylthio)benzamide: Similar structure but has an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the methoxy, methyl, and methylthio groups in “N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide” may confer unique chemical properties, such as increased lipophilicity, altered electronic distribution, and specific binding affinities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-9-14(22-2)11-16(20)19(12)8-7-18-17(21)13-5-4-6-15(10-13)23-3/h4-6,9-11H,7-8H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBNBZZHQFZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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